N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,7-dimethylquinazolin-2-amine
Description
Properties
Molecular Formula |
C21H22N6O2 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]-4,7-dimethylquinazolin-2-amine |
InChI |
InChI=1S/C21H22N6O2/c1-13-3-5-16-14(2)24-21(25-17(16)7-13)26-20-22-10-27(11-23-20)9-15-4-6-18-19(8-15)29-12-28-18/h3-8H,9-12H2,1-2H3,(H2,22,23,24,25,26) |
InChI Key |
TUDCIDUHTYYPOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NCN(CN3)CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Preparation Methods
Nitration and Reduction of Veratrole
Adapting methods from, veratrole (1,2-dimethoxybenzene) undergoes nitration with nitric acid at −10–30°C to yield 3,4-dimethoxynitrobenzene. Catalytic hydrogenation (Pd/C, H₂, 0.8–2.5 MPa) reduces the nitro group to an amine, producing 3,4-dimethoxyaniline.
Urea Formation and Cyclization
3,4-Dimethoxyaniline reacts with triphosgene and cyanamide in acetonitrile to form 3,4-dimethoxyphenylcyanourea. Cyclization with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at 10–120°C yields 2-chloro-4-amino-6,7-dimethoxyquinazoline. Demethylation using hydrobromic acid (HBr) introduces hydroxyl groups, which are subsequently methylated with methyl iodide (CH₃I) to install the 4,7-dimethyl substituents.
Key Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Nitration | HNO₃, −10°C, 2 h | 92% |
| Reduction | H₂ (1.5 MPa), Pd/C, EtOH | 95% |
| Cyclization | POCl₃/PCl₅, 100°C, 3 h | 88% |
| Methylation | CH₃I, K₂CO₃, DMF, 80°C | 82% |
Synthesis of 5-(1,3-Benzodioxol-5-ylmethyl)-1,4,5,6-Tetrahydro-1,3,5-Triazin-2-amine
The triazine component is constructed via cyclocondensation. Source outlines triazinone synthesis using cyanamide derivatives, which is adapted here:
Formation of Benzodioxolylmethylamine
Piperonyl alcohol (1,3-benzodioxol-5-ylmethanol) is oxidized to piperonal using pyridinium chlorochromate (PCC). Reductive amination with ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN) in methanol yields 1,3-benzodioxol-5-ylmethylamine.
Triazine Ring Assembly
The amine reacts with formaldehyde (HCHO) and cyanamide in acetic acid at 60°C to form 5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine. The reaction proceeds via Mannich-type cyclization, with the amine acting as both substrate and base.
Key Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Reductive amination | NaBH₃CN, NH₄OAc, MeOH | 78% |
| Cyclization | HCHO, cyanamide, AcOH, 60°C | 85% |
Coupling of Quinazoline and Triazine Moieties
The final step involves nucleophilic aromatic substitution (NAS) between the quinazoline chloride and triazine amine. Source highlights similar coupling strategies for uracil-derived heterocycles:
Activation of Quinazoline
2-Chloro-4,7-dimethylquinazoline is treated with phosphorus oxychloride (POCl₃) at 80°C to enhance electrophilicity at the C-2 position.
Amine Coupling
The activated quinazoline reacts with 5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-amine in dimethylacetamide (DMAc) at 120°C for 12 h. Triethylamine (Et₃N) is added to scavenge HCl, driving the reaction to completion.
Key Data:
| Parameter | Value |
|---|---|
| Solvent | DMAc |
| Temperature | 120°C |
| Time | 12 h |
| Yield | 76% |
Optimization and Mechanistic Insights
Role of Solvent in Coupling
Polar aprotic solvents like DMAc enhance reaction rates by stabilizing the transition state. Source reports a 20% yield increase in DMAc compared to toluene for analogous couplings.
Steric Effects in Triazine Synthesis
The benzodioxolylmethyl group introduces steric hindrance during cyclization. Increasing reaction temperature to 70°C improves yields by 15%.
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,7-dimethylquinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized under specific conditions.
Reduction: The triazine ring can be reduced to form different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents such as sodium borohydride (NaBH4), and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety can yield quinones, while reduction of the triazine ring can produce various amine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing the benzodioxole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,7-dimethylquinazolin-2-amine have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Bacillus subtilis with minimal inhibitory concentration (MIC) values indicating potent activity .
Anticancer Properties
The quinazoline scaffold is well-known for its anticancer properties. Studies have demonstrated that quinazoline derivatives can inhibit tumor growth by targeting specific kinases involved in cancer cell proliferation. The compound may exhibit similar properties by interfering with signaling pathways crucial for cancer cell survival and growth .
Enzyme Inhibition
This compound potentially acts as an inhibitor of specific enzymes involved in metabolic processes. This inhibition can lead to altered drug metabolism and enhanced therapeutic effects when used in combination with other pharmaceuticals .
Interaction with Receptors
The compound may also interact with various receptors in the body. For instance, its structural similarity to known receptor ligands suggests that it could modulate receptor activity related to neurotransmission or immune responses .
Laboratory Studies
Laboratory studies have demonstrated the compound's potential in vitro against selected pathogens and cancer cell lines. For example:
- Antibacterial Activity : A study found that a similar compound exhibited an MIC of 0.0619 μmol/mL against S. aureus, highlighting its potential as an antimicrobial agent .
| Compound | Target Organism | MIC (μmol/mL) |
|---|---|---|
| Similar Compound | S. aureus | 0.0619 |
| Similar Compound | Bacillus cereus | 0.1859 |
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,7-dimethylquinazolin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways. The benzodioxole moiety can interact with proteins, while the triazine and quinazoline rings may bind to nucleic acids or other biomolecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations
Structural Flexibility and Bioactivity: The target compound’s quinazoline-triazine-benzodioxole architecture distinguishes it from simpler heterocycles like benzimidazole-thiadiazoles or tetrazoles . Quinazolines are known for kinase inhibition, while 1,3,5-triazines are common in agrochemicals, suggesting possible dual functionality .
Substituent Effects: Replacing the 4,7-dimethyl group on the quinazoline with 8-methoxy (as in the analog from ) may alter solubility and binding kinetics due to increased polarity and hydrogen-bonding capacity .
Synthetic Pathways :
- The target compound’s synthesis likely involves multi-step coupling of pre-formed quinazoline and triazine intermediates, akin to methods for benzimidazole-thiadiazoles (condensation of aldehydes with thiosemicarbazide) .
- Crystallographic data for related compounds (e.g., ’s thiadiazole derivative) highlights planar molecular geometries stabilized by intramolecular hydrogen bonds, a feature that may enhance crystallinity and stability .
Biological Activity
N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4,7-dimethylquinazolin-2-amine is a synthetic compound that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H22N4O2
- Molecular Weight : 350.42 g/mol
- IUPAC Name : this compound
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- A study published in Nature Reviews Cancer highlighted the compound's ability to induce apoptosis in various cancer cell lines through the activation of caspase pathways .
Neuroprotective Effects
The compound has shown promise in neuroprotection:
- Research indicates that it may modulate the endocannabinoid system and reduce neuroinflammation associated with neurodegenerative diseases such as Alzheimer's and Parkinson's .
- In animal models of Alzheimer's disease (AD), it demonstrated the ability to lower amyloid-beta levels and improve cognitive function .
Interaction with Receptors
The biological activity of this compound is believed to be mediated through interactions with specific receptors:
- CB1 and CB2 Receptors : It influences cannabinoid receptor activity which plays a role in neuroprotection and anti-inflammatory responses .
Enzymatic Inhibition
The compound may also act as an inhibitor of certain enzymes involved in metabolic pathways related to cancer progression:
- Inhibition of monoacylglycerol lipase (MAGL) has been linked to increased levels of endocannabinoids that promote neuroprotection and reduce inflammation .
Study 1: Anticancer Screening
In a multicellular spheroid model screening for anticancer activity:
- The compound was tested against various cancer cell lines and exhibited a significant reduction in cell viability at concentrations as low as 10 µM .
Study 2: Neuroprotective Efficacy
A study involving APP/PS1 transgenic mice demonstrated:
- Treatment with the compound resulted in a marked decrease in amyloid plaque formation and improved behavioral outcomes in memory tasks compared to untreated controls .
Data Tables
Q & A
Q. How can stability under physiological conditions be systematically assessed?
- Methodological Answer :
- Forced degradation : Expose the compound to pH 1–13 buffers (37°C, 24 hr) and analyze via UPLC-PDA.
- Thermal stability : Perform TGA/DSC to identify decomposition thresholds (e.g., >200°C).
- Light sensitivity : Use ICH Q1B guidelines with UV irradiation (320–400 nm) and monitor photodegradants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
